N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
Description
N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine is a complex organic compound featuring a pyrazole ring substituted with a fluorophenyl group, a piperidine ring, and a furan ring
Properties
IUPAC Name |
N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O/c1-17-6-7-22(29-17)16-28-10-8-18(9-11-28)14-27(2)15-20-13-25-26-23(20)19-4-3-5-21(24)12-19/h3-7,12-13,18H,8-11,14-16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOZZRWPMCYYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CN(C)CC3=C(NN=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, 5-methylfuran-2-carboxaldehyde, and piperidine.
Formation of Pyrazole Ring: The pyrazole ring is typically formed through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde. For this compound, 3-fluorobenzaldehyde reacts with hydrazine to form the 3-fluorophenyl hydrazone, which then undergoes cyclization to yield the pyrazole ring.
Substitution Reactions: The pyrazole ring is further functionalized by reacting with methylating agents to introduce the N-methyl group.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the piperidine and furan moieties. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the piperidine ring, potentially leading to the formation of dihydropyrazole or reduced piperidine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydropyrazole or reduced piperidine derivatives.
Substitution: Introduction of various functional groups such as nitro, halogen, or sulfonyl groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions due to the presence of multiple heteroatoms.
Biology
Pharmacology: Investigated for its potential as a pharmaceutical agent targeting specific receptors or enzymes.
Biochemical Probes: Used in research to study biological pathways and mechanisms.
Medicine
Drug Development: Potential candidate for the development of drugs targeting neurological disorders, inflammation, or cancer.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring and fluorophenyl group are key structural features that enable binding to these targets. The mechanism of action often involves:
Binding to Active Sites: The compound binds to the active site of an enzyme, inhibiting its activity.
Receptor Modulation: It may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
- N-[[5-(3-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances the compound’s metabolic stability and binding affinity compared to its chloro or bromo analogs.
- Biological Activity : The fluorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or reduced side effects.
This detailed overview provides a comprehensive understanding of N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine, covering its synthesis, reactions, applications, and unique features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
